4-Chloro-6-methylpyrimidine-2(1H)-thione
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Overview
Description
4-Chloro-6-methylpyrimidine-2(1H)-thione is a heterocyclic compound with the molecular formula C5H5ClN2S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at position 4, a methyl group at position 6, and a thione group at position 2 makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methylpyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or water, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methylpyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-amino-6-methylpyrimidine-2(1H)-thione, 4-alkoxy-6-methylpyrimidine-2(1H)-thione, etc.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
4-Chloro-6-methylpyrimidine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The thione group can form strong interactions with metal ions, making it a useful ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylpyrimidine-2(1H)-amine: Similar structure but with an amino group instead of a thione group.
4-Chloro-6-methylpyrimidine-2(1H)-ol: Contains a hydroxyl group at position 2.
4-Chloro-6-methylpyrimidine-2(1H)-sulfone: An oxidized form with a sulfone group.
Uniqueness
4-Chloro-6-methylpyrimidine-2(1H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of sulfur-containing heterocycles and in medicinal chemistry.
Properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLFTMLOLVZSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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